![molecular formula C16H31N3O3S B6976813 N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B6976813.png)
N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexyl group, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, the cyclohexyl group can be introduced through a Grignard reaction, while the piperidine ring can be synthesized using a Mannich reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine and sulfonyl groups.
Industry: In industrial processes, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
- N-[4-(dimethylamino)cyclohexyl]-N-ethylglycine
- N-[4-(dimethylamino)cyclohexyl]-N-methylglycine
- Various sulfonamide derivatives
Uniqueness
What sets N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar molecules.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3S/c1-4-23(21,22)19-11-5-6-13(12-19)16(20)17-14-7-9-15(10-8-14)18(2)3/h13-15H,4-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDOJVLOKWIHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Oxan-4-yl)-1-[(3-propan-2-yloxyphenyl)methyl]tetrazole](/img/structure/B6976732.png)
![5-cyclopropyl-3-[(2-cyclopropylphenyl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B6976749.png)
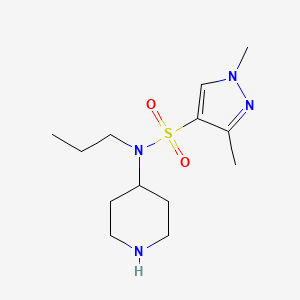

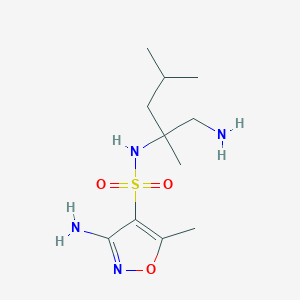
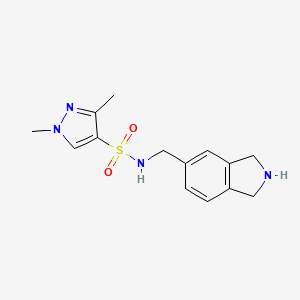
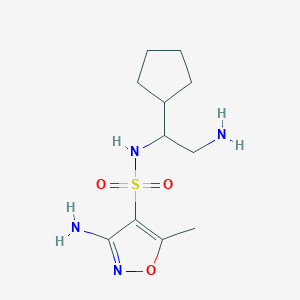
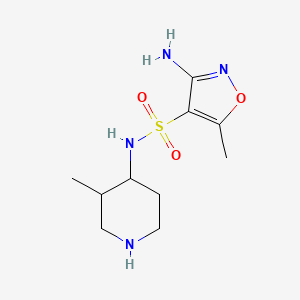

![1-[[3-(3-Chloro-1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B6976803.png)
![4-[3-(3-Chloro-1-adamantyl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one](/img/structure/B6976805.png)
![N-[2-[butan-2-yl(methyl)amino]ethyl]-3-(cyclopropanecarbonyl)imidazolidine-1-carboxamide](/img/structure/B6976808.png)
![3-Methyl-1-[1-(thiadiazol-4-yl)ethylamino]butan-2-ol](/img/structure/B6976830.png)
![N-[1-(2-fluoro-4-methoxyphenyl)-2-methylpropyl]-1-methylpiperidin-4-amine](/img/structure/B6976837.png)
